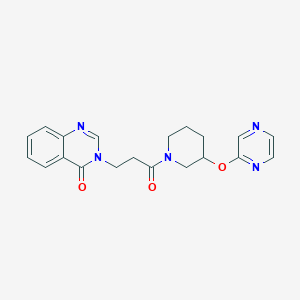
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one' involves the condensation of 2-(pyrazin-2-yloxy)ethylamine with 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, followed by reduction of the resulting imine intermediate to yield the final product.
Starting Materials
2-(pyrazin-2-yloxy)ethylamine, 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 2-(pyrazin-2-yloxy)ethylamine (1.0 equiv) and 3-(4-chlorobutanoyl)quinazolin-4(3H)-one (1.0 equiv) in ethanol and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours., Step 2: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in ethanol and add a solution of sodium borohydride (1.5 equiv) in water dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding a solution of sodium hydroxide in water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product.
Mécanisme D'action
The mechanism of action of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including phosphoinositide 3-kinase (PI3K), Akt, and nuclear factor kappa B (NF-κB).
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one have been studied in several in vitro and in vivo models. This compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one in lab experiments is its potential anti-tumor and anti-inflammatory activity. This compound may be useful for studying the mechanisms of tumor growth and inflammation, as well as for developing new treatments for these conditions. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on PI3K, Akt, and NF-κB. Another direction is to investigate the compound's potential use in combination with other anti-tumor or anti-inflammatory agents. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Applications De Recherche Scientifique
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(7-11-25-14-23-17-6-2-1-5-16(17)20(25)27)24-10-3-4-15(13-24)28-18-12-21-8-9-22-18/h1-2,5-6,8-9,12,14-15H,3-4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPDCMBVCCIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

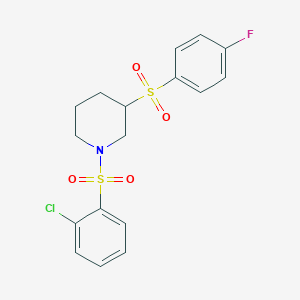
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
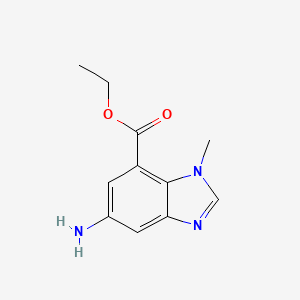
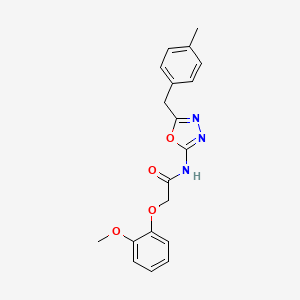
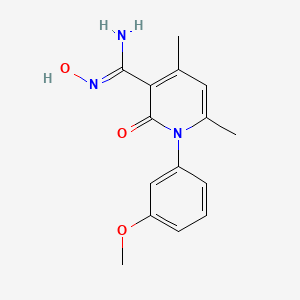
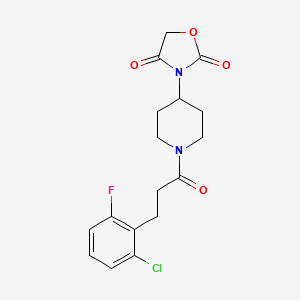
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)
![2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B2898387.png)
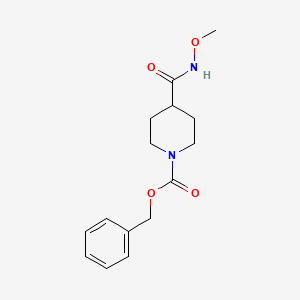
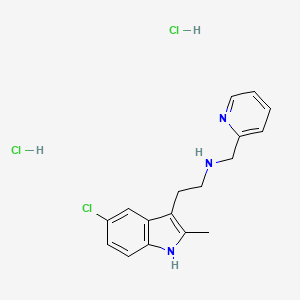
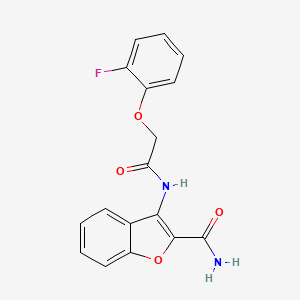
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)